Cas no 1089330-66-4 (4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester)

4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
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- 4-(4-CHLORO-PHENYL)-3-CHLOROSULFONYL-5-TRIFLUOROMETHYL-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
- 4-(4-chlorophenyl)-3-chlorosulfonyl-5-trifluoromethylthiophene-2-carboxylic acid methyl ester
- 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
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- MDL: MFCD11227170
- インチ: 1S/C13H7Cl2F3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-2-4-7(14)5-3-6/h2-5H,1H3
- InChIKey: REWOTBMXNIBVSC-UHFFFAOYSA-N
- SMILES: ClS(C1=C(C(=O)OC)SC(C(F)(F)F)=C1C1C=CC(=CC=1)Cl)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 571
- トポロジー分子極性表面積: 97.1
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB301992-500 mg |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; . |
1089330-66-4 | 95% | 500mg |
€221.60 | 2023-04-26 | |
abcr | AB301992-5g |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; . |
1089330-66-4 | 95% | 5g |
€900.30 | 2025-03-19 | |
abcr | AB301992-500mg |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; . |
1089330-66-4 | 95% | 500mg |
€221.60 | 2025-03-19 | |
Key Organics Ltd | AS-5797-1g |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester |
1089330-66-4 | >95% | 1g |
£188.00 | 2025-02-09 | |
TRC | C114555-250mg |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester |
1089330-66-4 | 250mg |
$ 470.00 | 2022-06-06 | ||
TRC | C114555-500mg |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester |
1089330-66-4 | 500mg |
$ 785.00 | 2022-06-06 | ||
abcr | AB301992-5 g |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; . |
1089330-66-4 | 95% | 5g |
€900.30 | 2023-04-26 | |
abcr | AB301992-1g |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester, 95%; . |
1089330-66-4 | 95% | 1g |
€311.30 | 2025-03-19 | |
Key Organics Ltd | AS-5797-0.5g |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester |
1089330-66-4 | >95% | 0.5g |
£120.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1812778-5g |
Methyl 4-(4-Chlorophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)thiophene-2-carboxylate |
1089330-66-4 | ≥95% | 5g |
¥12436.00 | 2024-08-09 |
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl esterに関する追加情報
Introduction to 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester (CAS No. 1089330-66-4)
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1089330-66-4, is characterized by its complex molecular structure, which includes multiple functional groups such as chloro, sulfonyl, and trifluoromethyl substituents. These features contribute to its unique chemical properties and potential applications in the development of novel therapeutic agents.
The molecular structure of 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester consists of a thiophene core, which is a heterocyclic aromatic compound known for its stability and versatility in medicinal chemistry. The presence of chloro and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further investigation in drug design. Additionally, the sulfonyl group introduces a polar region that can interact with biological targets, potentially improving binding affinity and selectivity.
In recent years, there has been a growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have shown that compounds containing the thiophene scaffold exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of substituents in 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester may contribute to its unique pharmacological profile, making it a valuable scaffold for drug discovery.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new drugs. The combination of electron-withdrawing and electron-donating groups in its structure allows for fine-tuning of its biological activity. For instance, the chlorosulfonyl group can serve as a hinge binder in protein-protein interactions, while the trifluoromethyl group can enhance binding affinity through halogen bonding. These features make 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester an excellent candidate for further optimization through structure-based drug design.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions are often employed to construct the desired molecular framework. The synthesis process also necessitates rigorous purification methods to remove any by-products or impurities that could affect the compound's biological activity.
In terms of biological evaluation, preliminary studies have suggested that 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester exhibits promising activity against certain disease-causing targets. For example, it has shown potential in inhibiting enzymes involved in cancer cell proliferation and inflammation pathways. These findings are supported by computational modeling studies that predict favorable interactions between the compound and its target proteins.
The role of computational chemistry in the development of new drugs cannot be overstated. Molecular docking simulations and quantum mechanical calculations have been instrumental in understanding the binding mode of this compound with biological targets. These computational approaches provide valuable insights into how the molecule interacts with its target at the atomic level, guiding further modifications to enhance its potency and selectivity.
Future research directions for 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester include exploring its mechanism of action and optimizing its pharmacokinetic properties. Additionally, investigating its potential use in combination therapies may yield synergistic effects that could improve treatment outcomes. The development of novel drug candidates is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists.
The impact of this compound on drug discovery is significant due to its unique structural features and potential biological activities. As research continues to uncover new therapeutic applications for thiophene derivatives, compounds like 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester are likely to play a crucial role in developing next-generation pharmaceuticals. The ongoing investigation into this molecule underscores the importance of innovative approaches in addressing unmet medical needs.
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